molecular formula C21H21NO4 B12477499 9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12477499
M. Wt: 351.4 g/mol
InChI Key: BDWROGODCAFASE-UHFFFAOYSA-N
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Description

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group and dimethoxy groups attached to a tetrahydroacridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with appropriate methoxy-substituted aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under controlled conditions to yield the desired tetrahydroacridinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acridinone core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acridinone derivatives depending on the nucleophile used.

Scientific Research Applications

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The acridinone core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    9,9-bis(4-hydroxyphenyl) fluorene: Similar in having hydroxyphenyl groups but differs in the core structure.

    Bis(3-hydroxyphenyl) phenyl phosphate: Contains hydroxyphenyl groups but has a phosphate linkage instead of an acridinone core.

Uniqueness

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its combination of hydroxyphenyl and methoxy groups attached to a tetrahydroacridinone core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

9-(3-hydroxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C21H21NO4/c1-25-14-10-16-21(18(11-14)26-2)19(12-5-3-6-13(23)9-12)20-15(22-16)7-4-8-17(20)24/h3,5-6,9-11,19,22-23H,4,7-8H2,1-2H3

InChI Key

BDWROGODCAFASE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)O)C(=C1)OC

Origin of Product

United States

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